Meropenem trihydrate Meropenem trihydrate Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Brand Name: Vulcanchem
CAS No.: 119478-56-7
VCID: VC0002026
InChI: InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1
SMILES: CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol

Meropenem trihydrate

CAS No.: 119478-56-7

Cat. No.: VC0002026

Molecular Formula: C17H27N3O6S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Meropenem trihydrate - 119478-56-7

CAS No. 119478-56-7
Molecular Formula C17H27N3O6S
Molecular Weight 401.5 g/mol
IUPAC Name (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1
Standard InChI Key WCDAAZJSDNCCFU-NACOAMSHSA-N
Isomeric SMILES C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O
SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Canonical SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

Chemical Identity and Physicochemical Properties

Meropenem trihydrate is characterized by its bicyclic β-lactam structure with a 1β-methyl group and a sulfamoylaminoethyl-pyrrolidinylthio side chain . The IUPAC name, (4R)3{[(3S,5S)5(dimethylcarbamoyl)pyrrolidin3yl]sulfanyl}6[(1S)1hydroxyethyl]4methyl7oxo1azabicyclo[3.2.0]hept2ene2carboxylic acid trihydrate(4R)-3-\{[(3S,5S)-5-(\text{dimethylcarbamoyl})pyrrolidin-3-yl]\text{sulfanyl}\}-6-[(1S)-1-\text{hydroxyethyl}]-4-\text{methyl}-7-\text{oxo}-1-\text{azabicyclo}[3.2.0]\text{hept}-2-\text{ene}-2-\text{carboxylic acid trihydrate}, reflects its stereochemical complexity . Key physicochemical properties include:

PropertyValueSource
CAS Number119478-56-7
Melting Point>110°C
SolubilitySoluble in aqueous solutions
pH (Reconstituted Solution)7.3–8.3
Stability in ElastomersStable for 7 days at 6.7°C

The compound’s solubility in 5% monobasic potassium phosphate and sparing solubility in water make it suitable for intravenous formulations. Stability studies in elastomeric infusion devices demonstrate that concentrations of 6–25 mg/mL remain chemically stable for 7 days under refrigeration (6.7°C), supporting its use in outpatient parenteral antimicrobial therapy (OPAT) .

Pharmacological Profile and Antimicrobial Activity

Mechanism of Action

Meropenem trihydrate exerts bactericidal effects by irreversibly binding to PBPs, particularly PBP-2 and PBP-3 in Gram-negative bacteria, disrupting peptidoglycan cross-linking . Its 1β-methyl group confers resistance to hydrolysis by renal dehydropeptidase I, distinguishing it from imipenem .

Spectrum of Activity

Meropenem trihydrate demonstrates potent activity against:

  • Gram-negative pathogens: Pseudomonas aeruginosa (MIC₉₀: 4 μg/mL), Escherichia coli (MIC₉₀: 0.03 μM), Klebsiella pneumoniae (MIC₉₀: 0.06 μM) .

  • Gram-positive pathogens: Streptococcus pyogenes (MIC₉₀: 0.008 μM), Enterococcus faecalis (MIC₉₀: 4 μM) .

  • Anaerobes: Bacteroides fragilis (MIC₉₀: 0.5 μg/mL) .

Notably, it retains activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae but is susceptible to hydrolysis by metallo-β-lactamases (e.g., NDM-1) .

Clinical Applications and Dosage Regimens

Approved Indications

Meropenem trihydrate is FDA-approved for :

  • Complicated intra-abdominal infections (cIAI)

  • Bacterial meningitis (pediatric ≥3 months)

  • Complicated skin and skin structure infections (cSSSI)

  • Febrile neutropenia

Off-Label Uses

Emerging evidence supports its use in :

  • Sepsis and septic shock (6 g/day continuous infusion)

  • Multidrug-resistant Acinetobacter baumannii infections (combined with colistin)

  • Cystic fibrosis exacerbations (synergy with aminoglycosides)

Dosage Optimization

Population-specific regimens include:

PopulationDoseInfusion DurationSource
Adults (normal renal function)1–2 g q8h30 minutes
Pediatrics (≥3 months)20–40 mg/kg q8h30 minutes
Augmented renal clearance2 g q8h (prolonged infusion)3 hours

For P. aeruginosa infections, a pharmacokinetic/pharmacodynamic (PK/PD) target of fCmin/MIC>4fC_{\text{min}}/\text{MIC} > 4 is recommended to suppress regrowth .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

  • Bioavailability: 100% via IV administration .

  • Volume of Distribution: 0.3 L/kg, with penetration into cerebrospinal fluid (CSF) achieving 0.9–6.5 mg/L in pediatric meningitis .

  • Protein Binding: 2%, enabling broad tissue distribution .

Metabolism and Excretion

  • Half-life: 1 hour in adults, prolonged to 1.5 hours in renal impairment .

  • Excretion: 70% renal (unchanged), 30% as inactive open-ring metabolite .

Combination Therapy and Resistance Mitigation

Synergy with Aminoglycosides

In hollow-fiber infection models (HFIM), meropenem (2 g q8h) combined with amikacin (15–20 mg/kg/day) achieved:

  • 4-log₁₀ CFU reduction against meropenem-resistant P. aeruginosa (MIC: 16 μg/mL) .

  • Suppressed regrowth for 7 days at inocula of 10⁵ CFU/mL .

Resistance Mechanisms

  • Enzymatic Degradation: Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze the β-lactam ring .

  • Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa reduces intracellular concentrations .

Pharmaceutical Formulation and Stability

Reconstituted solutions (pH 6.5) exhibit the following stability profiles :

Concentration (mg/mL)Storage TemperatureStability Duration
6–256.7°C (Refrigeration)7 days
6–25-19°C (Freezing)28 days
1222.5°C (Ambient)24 hours

These data support the use of elastomeric pumps for continuous outpatient infusions, particularly in rural settings .

Adverse Effects and Drug Interactions

Notable Interactions

  • Probenecid: Reduces renal clearance, increasing AUC by 38% .

  • Valproic Acid: Meropenem reduces valproate levels by 60–90% via glucuronidation induction .

Current Research and Future Directions

Recent clinical trials (NCT04819053, NCT05209386) are evaluating :

  • High-dose prolonged infusions (3 g q8h over 3 hours) in critically ill patients.

  • Inhalational formulations for ventilator-associated pneumonia.

  • Pharmacogenomic predictors of neurotoxicity (e.g., SCN1A mutations).

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